![molecular formula C12H20ClNO2 B13959868 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13959868.png)
2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chloroethyl)-2-azaspiro[45]decane-8-carboxylic acid is a spirocyclic compound characterized by a unique structure that includes a spiro junction between a decane ring and an azaspiro moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of a spirocyclic precursor with a chlorinating agent. One common method includes the use of 2-azaspiro[4.5]decane-8-carboxylic acid as a starting material, which is then reacted with 2-chloroethyl chloride under basic conditions to introduce the chloroethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or thiols.
Applications De Recherche Scientifique
2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. This compound may also interact with cellular pathways involved in cell growth and apoptosis, making it a potential candidate for anticancer research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(2-Chloroethyl)-8-azaspiro[4.5]decane-7,9-dione
- 8-tert-Butyl-1,3-diazaspiro[4.5]decane-2,4-dione
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 8-Boc-2-hydroxy-1-oxa-8-azaspiro[4.5]decane
Uniqueness
2-(2-Chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid is unique due to its specific spirocyclic structure and the presence of a chloroethyl group. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Propriétés
Formule moléculaire |
C12H20ClNO2 |
|---|---|
Poids moléculaire |
245.74 g/mol |
Nom IUPAC |
2-(2-chloroethyl)-2-azaspiro[4.5]decane-8-carboxylic acid |
InChI |
InChI=1S/C12H20ClNO2/c13-6-8-14-7-5-12(9-14)3-1-10(2-4-12)11(15)16/h10H,1-9H2,(H,15,16) |
Clé InChI |
YRZNNGNIQLFLHD-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1C(=O)O)CCN(C2)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(6-Nitro-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13959785.png)
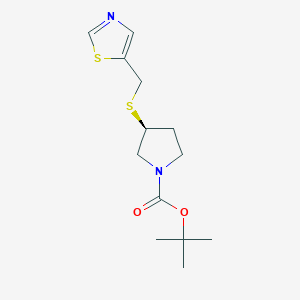
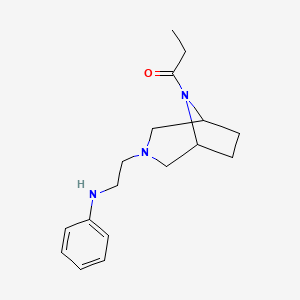
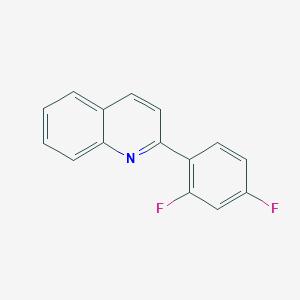

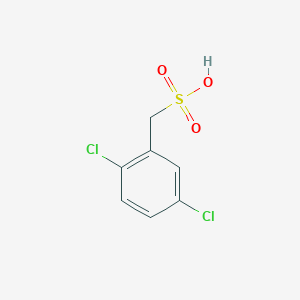
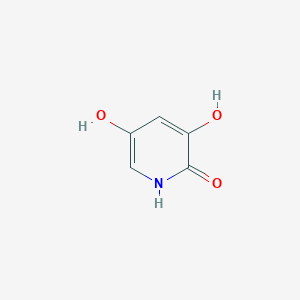

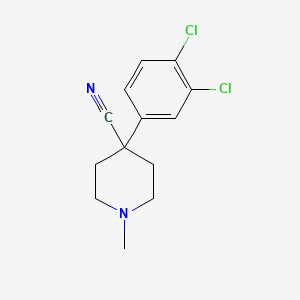
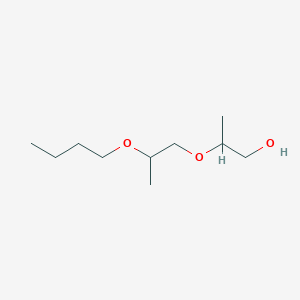
![2-(Bromomethyl)-6-isopropyl-6-azaspiro[3.4]octane](/img/structure/B13959853.png)
![(3-{5-Pyridin-3-yl-[1,3,4]oxadiazol-2-yl}-phenyl)-acetonitrile](/img/structure/B13959861.png)
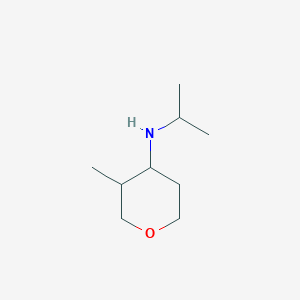
![3-[(3,3-Dimethyl-4,4-diphenyloxetan-2-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13959873.png)
